5,7,2',3',4'-Pentamethoxyflavanone
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Overview
Description
5,7,2',3',4'-Pentamethoxyflavanone is a natural product found in Andrographis affinis and Aphis affinis with data available.
Scientific Research Applications
Biological Activities and Therapeutic Potential
5,7,2',3',4'-Pentamethoxyflavanone, a compound isolated from various plants, has demonstrated significant biological activities. Studies have revealed its potential in various therapeutic areas:
Antiproliferative and Anti-inflammatory Properties
This flavanone has shown strong antiproliferative activity against tumor cell lines, suggesting its potential as an anticancer agent. It also exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases (Li Duan et al., 2017).
Regulation of Macrophage Phenotype
Research indicates that this compound can regulate M1/M2 macrophage phenotype. This could have implications in the treatment of sepsis and other inflammatory disorders, as it helps in balancing pro-inflammatory and anti-inflammatory responses (Lili Feng et al., 2019).
Microbial Transformations and Biosynthesis
Studies on microbial transformations of flavanones, including this compound, highlight its potential in creating novel compounds with enhanced biological activities. This research could lead to the development of new drugs and therapeutic agents (E. Kostrzewa-Susłow & T. Janeczko, 2012).
Antioxidant and Antibacterial Activities
Flavanones like this compound have shown antioxidant and antibacterial activities, which are crucial in the development of treatments for various bacterial infections and oxidative stress-related diseases (K. G. Bedane et al., 2015).
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-9,15H,10H2,1-5H3 |
InChI Key |
HZWSAUOBLMSNPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Synonyms |
(2S)-5,7,2',3',4'-pentamethoxy-flavanone 5,7,2',3',4'-pentamethoxyflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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